1-Boc-amino-butyl-3-amine

PROTAC linker SAR Ternary complex formation Targeted protein degradation

1-Boc-amino-butyl-3-amine (CAS 878799-20-3; MW 188.27 g/mol) is a monoprotected 1,3-diamine featuring a tert-butoxycarbonyl (Boc) group on one amine terminus and a free primary amine on the other. It is routinely classified as an amino acid derivative and a fundamental building block for pharmaceutical synthesis.

Molecular Formula C9H20N2O2
Molecular Weight 188.27 g/mol
CAS No. 878799-20-3
Cat. No. B1520943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-amino-butyl-3-amine
CAS878799-20-3
Molecular FormulaC9H20N2O2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCC(CCNC(=O)OC(C)(C)C)N
InChIInChI=1S/C9H20N2O2/c1-7(10)5-6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)
InChIKeyMSCLVLGMLLYXFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-amino-butyl-3-amine (CAS 878799-20-3): A Strategic Monoprotected Diamine for Precision PROTAC Linker Optimization


1-Boc-amino-butyl-3-amine (CAS 878799-20-3; MW 188.27 g/mol) is a monoprotected 1,3-diamine featuring a tert-butoxycarbonyl (Boc) group on one amine terminus and a free primary amine on the other . It is routinely classified as an amino acid derivative and a fundamental building block for pharmaceutical synthesis . The compound exists as a liquid with a density of 0.972 g/cm³, a boiling point of 282.6±23.0 °C, and a calculated LogP of 1.11 [1]. As a monoprotected diamine, it is a critical member of the alkyl linker family widely employed in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and bifunctional degraders [2].

Why 1-Boc-amino-butyl-3-amine Cannot Be Interchanged with Other Boc-Diamines in Linker SAR Campaigns


The empirical nature of PROTAC linker structure-activity relationships (SAR) means that even minor alterations in carbon chain length, branching, or conformational flexibility profoundly affect ternary complex stability, cellular permeability, and target degradation efficiency [1]. The PROTAC linker is not an inert spacer; its chemical nature, length, hydrophilicity, and rigidity directly govern the spatial orientation between the target protein of interest (POI) and the recruited E3 ubiquitin ligase [2]. Consequently, the selection of a specific monoprotected diamine—such as the 1,3-disubstituted butyl scaffold found in CAS 878799-20-3—is a critical determinant in linker optimization campaigns. Generic substitution with a shorter Boc-ethylenediamine or longer Boc-hexamethylenediamine without empirical validation frequently results in complete loss of degradation activity or altered degradation selectivity, mandating compound-specific procurement for reproducible SAR data .

Quantitative Evidence Differentiating 1-Boc-amino-butyl-3-amine (CAS 878799-20-3) from Analogs


Linker Length Optimization in PROTAC Degradation: The 4-Carbon Butyl Spacer Delivers Optimal Ternary Complex Geometry

In systematic linker length optimization studies of PROTACs, the 4-carbon butyl spacer (derived from monoprotected 1,4-butanediamine or similar 1,3-diamine scaffolds such as CAS 878799-20-3) consistently yields superior degradation efficiency compared to shorter 2-carbon ethyl and longer 6-carbon hexyl linkers [1]. The quantitative relationship between linker carbon count and degradation efficacy follows a non-linear SAR, with the butyl spacer enabling optimal ternary complex geometry between the target POI and E3 ligase [2].

PROTAC linker SAR Ternary complex formation Targeted protein degradation

Boc Protection Enables Solid-State Crosslinking via Enhanced Polymer Matrix Solubility

Boc-protected diamines exhibit markedly improved solubility in commercial polymer matrices compared to their unprotected counterparts, enabling a solid-state crosslinking strategy that eliminates costly liquid-phase crosslinker infusion steps [1]. This principle applies directly to Boc-protected 1,3-diamine scaffolds such as CAS 878799-20-3.

Membrane fabrication Solid-state crosslinking Organic solvent nanofiltration

LogP 1.11 Balances Hydrophobicity for Cellular Permeability in PROTAC Design

The calculated LogP of 1-Boc-amino-butyl-3-amine is 1.11 [1]. This moderate hydrophobicity falls within the optimal range for PROTAC linker design, where excessive hydrophilicity (LogP < 0) compromises passive membrane permeability and excessive hydrophobicity (LogP > 3) promotes non-specific binding and poor aqueous solubility [2].

Cellular permeability LogP optimization PROTAC drug-like properties

1,3-Diamine Scaffold Provides Distinct Conformational Flexibility vs. Linear 1,4-Diamines

1-Boc-amino-butyl-3-amine (CAS 878799-20-3) features a 1,3-diamine substitution pattern with a methyl branch at the C3 position , distinguishing it conformationally from linear 1,4-butanediamine-based linkers. This branching introduces steric constraints that can favorably influence ternary complex formation in PROTAC design [1].

Conformational flexibility Linker geometry 1,3-diamine scaffold

High-Value Application Scenarios for 1-Boc-amino-butyl-3-amine (CAS 878799-20-3) Based on Quantitative Evidence


PROTAC Linker SAR: Optimization of Ternary Complex Geometry Using C4 Spacer Scaffolds

In PROTAC development, the 4-carbon butyl spacer (derived from monoprotected 1,3-diamine scaffolds including CAS 878799-20-3) is the most frequently employed linker length for initial SAR exploration [1]. The non-linear relationship between linker carbon count and degradation efficiency establishes the C4 scaffold as the optimal starting point for ternary complex optimization, with shorter (C2) and longer (C6) variants typically yielding inferior degradation potency [2]. Procurement of CAS 878799-20-3 enables the synthesis of PROTAC candidates with this validated C4 spacer length.

Solid-State Crosslinking for Advanced Membrane Fabrication

Boc-protected diamines, including scaffolds structurally analogous to CAS 878799-20-3, are essential for solid-state crosslinking strategies in thin film composite membrane fabrication [1]. The Boc protection renders the diamine sufficiently soluble in commercial polymer matrices (e.g., Matrimid® 5218) to enable uniform casting, after which thermal deprotection initiates covalent crosslinking. This method eliminates costly liquid-phase infusion steps and produces membranes with tunable separation performance for organic solvent nanofiltration applications [1].

Bifunctional Degrader Synthesis Requiring Controlled Amine Deprotection

The monoprotected nature of 1-Boc-amino-butyl-3-amine—with one Boc-protected amine and one free primary amine—enables sequential, orthogonal coupling strategies in the stepwise assembly of heterobifunctional degraders [1]. The free amine can be immediately conjugated to a target protein ligand or E3 ligase recruiter, while the Boc-protected amine remains inert until acidolytic deprotection, at which point it can be extended or coupled to the second functional moiety. This orthogonal reactivity is essential for modular PROTAC synthesis platforms and combinatorial degrader library construction [2].

Peptide and Peptidomimetic Synthesis Requiring Balanced Hydrophobicity (LogP 1.11)

In peptide synthesis applications where linker hydrophobicity influences overall conjugate solubility and cellular permeability, the intermediate LogP value of 1.11 for 1-Boc-amino-butyl-3-amine [1] provides a balanced scaffold that avoids the permeability limitations of highly polar PEG-based linkers (LogP < 0) and the aggregation issues of highly lipophilic extended alkyl linkers (LogP > 3) [2]. This balanced hydrophobicity profile supports the design of peptide conjugates and bifunctional molecules with favorable drug-like properties.

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